molecular formula C7H13NO2 B13193681 Methyl 2-(3-aminocyclobutyl)acetate

Methyl 2-(3-aminocyclobutyl)acetate

Cat. No.: B13193681
M. Wt: 143.18 g/mol
InChI Key: UPEINOXKGUAGPX-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminocyclobutyl)acetate is a chemical compound with the molecular formula C7H13NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminocyclobutyl)acetate typically involves the esterification of 3-aminocyclobutylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminocyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-aminocyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the cyclobutyl ring and the ester functional group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(3-aminocyclobutyl)acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3

InChI Key

UPEINOXKGUAGPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)N

Origin of Product

United States

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